1,2-Bis(2-iodoethoxy)ethane
Overview
Description
1,2-Bis(2-iodoethoxy)ethane: is an organic compound with the molecular formula C6H12I2O2 . It is a clear red-orange liquid that is primarily used as a crosslinking reagent in various chemical syntheses . The compound is characterized by its two iodine atoms attached to ethoxy groups, which are connected by an ethane backbone.
Mechanism of Action
Target of Action
1,2-Bis(2-iodoethoxy)ethane is a PEG-based PROTAC linker . It is primarily used in the synthesis of MT802 and SJF620 . Both MT802 and SJF620 are potent PROTAC BTK degraders . BTK, or Bruton’s tyrosine kinase, is a crucial enzyme in the B cell receptor signaling pathway, playing a significant role in B cell development and function .
Mode of Action
As a PROTAC linker, this compound connects a ligand that binds to the target protein (BTK in this case) with a ligand that binds to an E3 ubiquitin ligase . This bifunctional molecule facilitates the formation of a ternary complex with the target protein and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The degradation of BTK disrupts the B cell receptor signaling pathway . This can lead to the inhibition of B cell activation and proliferation, affecting various downstream effects such as antibody production .
Pharmacokinetics
As a protac molecule, it is designed to have good cell permeability and bioavailability .
Result of Action
The action of this compound, through the degradation of BTK, can lead to the inhibition of B cell-mediated immune responses . This can be beneficial in conditions where B cell activity is undesirable, such as certain autoimmune diseases and B cell malignancies .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the stability of the compound can be affected by temperature and light exposure . It is recommended to store the compound under inert gas at 2–8 °C . Furthermore, the efficacy of the compound can be influenced by the biological environment, such as the presence of the specific E3 ligase in the cell and the accessibility of the target protein .
Biochemical Analysis
Biochemical Properties
1,2-Bis(2-iodoethoxy)ethane has been used as a crosslinking reagent in the synthesis of zirconia-based, alkali-stable strong anion-exchange stationary phase, silica-coated nanoparticles, and novel shell cross-linked (SCL) micelles with pH-responsive poly(2-(diethylamino)ethyl methacrylate) cores and thermoresponsive poly(N-isopropylacrylamide) coronas . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.
Molecular Mechanism
It is known to be used in the synthesis of various materials, but the details of how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are not specified in the available literature .
Preparation Methods
Synthetic Routes and Reaction Conditions:
1,2-Bis(2-iodoethoxy)ethane can be synthesized through the reaction of ethylene glycol with iodine and potassium carbonate in the presence of a suitable solvent such as acetonitrile . The reaction typically involves heating the mixture under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods:
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve distillation and recrystallization to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions:
1,2-Bis(2-iodoethoxy)ethane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Crosslinking Reactions: It is commonly used as a crosslinking reagent to form polymers and other complex structures.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, alkoxides.
Solvents: Acetonitrile, dichloromethane.
Catalysts: Potassium carbonate, sodium iodide.
Major Products Formed:
Substituted Ethoxy Compounds: Depending on the nucleophile used, various substituted ethoxy compounds can be formed.
Crosslinked Polymers: When used as a crosslinking reagent, it forms complex polymeric structures.
Scientific Research Applications
Chemistry:
1,2-Bis(2-iodoethoxy)ethane is used as a crosslinking reagent in the synthesis of various materials, including zirconia-based, alkali-stable strong anion-exchange stationary phases and silica-coated nanoparticles .
Biology:
In biological research, it is used to create novel shell cross-linked micelles with pH-responsive cores and thermoresponsive coronas. These micelles have applications in drug delivery and other biomedical fields .
Medicine:
The compound is utilized in the development of drug delivery systems, particularly in the formation of micelles that can encapsulate and release therapeutic agents in a controlled manner .
Industry:
In industrial applications, this compound is used in the production of specialized polymers and materials that require precise crosslinking properties .
Comparison with Similar Compounds
- 1,2-Bis(2-chloroethoxy)ethane
- Bis(2-bromoethyl) ether
- 2-[2-(2-Chloroethoxy)ethoxy]ethanol
- 1-(2-Bromoethoxy)-2-(2-methoxyethoxy)ethane
Comparison:
1,2-Bis(2-iodoethoxy)ethane is unique due to the presence of iodine atoms, which confer higher reactivity compared to chlorine or bromine analogs. This increased reactivity makes it particularly useful as a crosslinking reagent in various chemical and industrial applications .
Properties
IUPAC Name |
1,2-bis(2-iodoethoxy)ethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12I2O2/c7-1-3-9-5-6-10-4-2-8/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAGFJXMCZSAHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCI)OCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12I2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343951 | |
Record name | 1,2-Bis(2-iodoethoxy)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36839-55-1 | |
Record name | 1,2-Bis(2-iodoethoxy)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-BIS(2-IODOETHOXY)ETHANE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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